4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide (A939572) is a potent and selective small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). [, , , , , , , , , , , , , , , , , ] SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), specifically oleic acid (18:1n-9) and palmitoleic acid (16:1n-7), from their saturated fatty acid precursors, stearic acid (18:0) and palmitic acid (16:0), respectively. [, , , , , , , , , , ] A939572 has been widely used in scientific research to investigate the role of SCD1 in various biological processes, including lipid metabolism, cell proliferation, apoptosis, inflammation, and tumorigenesis. [, , , , , , , , , , , , , , , , , ]
A939572 was developed as part of a broader effort to identify effective inhibitors of stearoyl-CoA desaturase 1. It is classified as a pharmacological agent with specific activity against lipid metabolism pathways. The compound has been sourced from chemical suppliers such as APExBIO and is primarily utilized in research settings to explore its effects on cancer cell proliferation and survival mechanisms .
The synthesis of A939572 involves several chemical reactions that typically require a series of organic synthesis techniques. While specific synthetic routes for A939572 are not extensively detailed in public literature, the general approach for synthesizing similar compounds often includes:
The exact synthetic pathway may vary, but it generally follows established protocols for synthesizing small molecule inhibitors targeting enzyme activity.
The molecular structure of A939572 can be represented by its chemical formula, which reflects its composition and arrangement. While specific structural data might not be provided in the searched literature, it is essential to note that A939572 features functional groups that facilitate its interaction with stearoyl-CoA desaturase 1.
The compound is characterized by:
The three-dimensional conformation can be analyzed using computational chemistry software, allowing researchers to visualize binding sites and interactions with the target enzyme.
A939572 primarily acts through competitive inhibition of stearoyl-CoA desaturase 1, leading to significant biochemical changes within the cell. Key reactions include:
Research has demonstrated that treatment with A939572 induces apoptosis in various cancer cell lines by promoting mitochondrial dysfunction and reactive oxygen species accumulation .
The mechanism by which A939572 exerts its effects involves several cellular processes:
Data from various studies indicate that the induction of endoplasmic reticulum stress markers correlates with reduced cell viability in cancer models treated with A939572.
Relevant analyses such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) are often employed to characterize these properties during research applications.
A939572 is primarily used in preclinical studies investigating its efficacy as a therapeutic agent against various cancers, including:
Stearoyl-CoA desaturase 1 (SCD1), a key endoplasmic reticulum-associated enzyme, catalyzes the Δ9-desaturation of saturated fatty acids (SFAs) like stearate (C18:0) and palmitate (C16:0) into monounsaturated fatty acids (MUFAs) such as oleate (C18:1n9) and palmitoleate (C16:1n7). This biochemical step is critical for synthesizing phospholipids, triglycerides, and cholesteryl esters—essential components of membrane fluidity, signaling molecules, and energy storage. Oncogenic transformation induces dysregulated lipid metabolism, with SCD1 overexpression identified across diverse malignancies including clear cell renal cell carcinoma (ccRCC), anaplastic thyroid carcinoma (ATC), acute myeloid leukemia (AML), and breast cancer [2] [4] [9]. Tumor cells exhibit a metabolic dependency on SCD1 due to:
Table 1: SCD1 Overexpression in Human Cancers and Clinical Correlations
Cancer Type | SCD1 Elevation vs. Normal | Prognostic Association | Functional Role |
---|---|---|---|
ccRCC | >5-fold | Shorter overall survival | Supports proliferation, ER stress evasion |
Anaplastic Thyroid | >8-fold | Tumor dedifferentiation marker | Required for viability, apoptosis blockade |
AML | 2–4-fold | Poor risk genetics (TP53, U2AF1) | Chemotherapy resistance, LSC maintenance |
Breast Cancer | 3–6-fold | Aggressive subtypes (TNBC) | Promotes metastasis, stemness |
A939572 emerged from targeted drug discovery efforts to address the unmet need for potent, orally bioavailable SCD1 inhibitors. Its development was guided by:
Table 2: Biochemical and Cellular Profiling of A939572
Parameter | Value/Effect | Experimental Model |
---|---|---|
IC₅₀ (hSCD1) | 37 nM | Recombinant enzyme assay |
Oral Bioavailability | >50% | ob/ob mouse model |
Metabolic Effect | ↓ Desaturation index (18:1n9/18:0) | Plasma lipidomics (murine) |
Antiproliferative IC₅₀ | 6–65 nM (ccRCC cell lines) | A498, Caki1, Caki2, ACHN cells |
Key Pathway Alterations | ↑ E-cadherin, ↓ N-cadherin, ↓ PCNA | ccRCC xenografts |
A939572 represents a mechanistically distinct approach within lipid metabolism-targeted oncology therapeutics, contrasting with inhibitors of FASN (e.g., TVB-2640), ACC (e.g., ND-646), or CPT1A (e.g., etomoxir):
Table 3: Positioning A939572 Among Lipid Metabolism-Targeted Anticancer Agents
Target/Agent | Mechanism | Cancer Applications | Limitations vs. A939572 |
---|---|---|---|
SCD1/A939572 | ∆9-Desaturation inhibition | ccRCC, ATC, AML, NSCLC | N/A (benchmark) |
FASN/TVB-2640 | De novo lipogenesis blockade | Breast, colorectal | Hypertriglyceridemia risk |
ACC/ND-646 | Malonyl-CoA depletion | NSCLC, HCC | Compensatory fatty acid uptake |
CPT1A/Etomoxir | Fatty acid oxidation inhibition | Lymphoma, leukemia | Cardiac toxicity, poor tolerability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7